4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Description
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group attached to the para position of the benzamide core and a 4-ethyl-1,3-benzothiazole moiety as the amine substituent. These compounds modulate cellular metabolism by increasing glucose uptake, intracellular ATP levels, and cell-specific productivity while suppressing galactosylation—a critical quality attribute for therapeutic mAbs .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-2-12-4-3-5-15-18(12)21-20(27-15)22-19(26)13-6-8-14(9-7-13)23-16(24)10-11-17(23)25/h3-9H,2,10-11H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCDOFVCGFOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula: CHNOS
- Molecular Weight: 284.36 g/mol
This structure includes a dioxopyrrolidine moiety and a benzothiazole derivative, which are critical for its biological activity.
Biological Activity Overview
Recent studies have explored the biological activities of similar compounds within the same structural family. The following sections detail specific activities observed in vitro and in vivo.
Antitumor Activity
Research indicates that compounds containing benzothiazole and dioxopyrrolidine structures exhibit significant antitumor properties. For instance:
- Mechanism of Action: Compounds have been shown to intercalate with DNA, inhibiting DNA-dependent enzymes, which leads to reduced cell proliferation. This is particularly noted in studies involving human lung cancer cell lines such as A549 and HCC827 .
- Case Study Results:
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Testing Methodology: The antimicrobial activity was assessed using broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Findings:
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 6.26 | DNA intercalation |
| Compound B | HCC827 | 10.47 | Enzyme inhibition |
| Compound C | NCI-H358 | 20.46 | Apoptosis induction |
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound ID | Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 32 | Moderate |
| Compound B | S. aureus | 16 | High |
| Compound C | C. albicans | 64 | Low |
Comparison with Similar Compounds
Pyrrole Derivatives
Key Findings from SAR Studies (Table 1):
| Compound ID | Substituents on Pyrrole | Viability (%) | Relative Cell-Specific Productivity (Fold Change vs. Control) |
|---|---|---|---|
| 2,5-Dimethylpyrrole (13) | 2,5-dimethyl | >80% | 7.8x |
| Alkyl Pyrroles (2,9–14) | Mono-/bis-alkyl (non-2,5) | <50% | 1.4–3.2x |
| Pyrrole (7) | Unsubstituted | No effect | No effect |
| 2,5-Dimethylpyrrolidine (6) | Reduced (non-aromatic) | No effect | No effect |
- Critical Structural Features: 2,5-Dialkyl Substitution: Essential for balancing high productivity (>7x increase) and viability (>80%). Other alkyl substitutions (e.g., mono- or non-2,5 bis-alkyl) drastically reduce viability . Aromatic Framework: The heteroaromatic pyrrole ring is indispensable; its reduced form (pyrrolidine) abolishes activity . N-Substituents: The dioxopyrrolidinyl group in MPPB enhances metabolic modulation, increasing ATP levels and glucose uptake .
Benzamide-Based Compounds with Heterocyclic Moieties
- Comparison with Target Compound :
- Benzothiazole vs. Thiazole/Pyrazole : The 4-ethyl-1,3-benzothiazole group in the target compound may enhance lipophilicity and target binding compared to thiazole or pyrazole derivatives .
- Dioxopyrrolidinyl Group : Shared with MPPB and 922079-24-1, this group is associated with metabolic effects (e.g., ATP modulation) in rCHO cells .
Functional Analogs in mAb Production
Chemical Additives
- Unique Advantages of Pyrrole Derivatives: MPPB and its analogs specifically enhance cell-specific productivity without requiring fed-batch conditions, unlike DMSO or valproic acid .
Cross-Application Insights
- Antitubercular Agents: The target compound shares structural motifs with antitubercular pyrrole derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
